(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
Description
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a methoxyphenyl group attached to a butenylamine chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Properties
IUPAC Name |
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-9-3-4-10-15-12-7-5-11(14-2)6-8-12;/h3-8,13H,9-10H2,1-2H3;1H/b4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCRACVBUPUDO-BJILWQEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CCOC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/COC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and N-methylbut-2-en-1-amine.
Etherification: 4-methoxyphenol is reacted with an appropriate alkylating agent to introduce the butenylamine chain.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves large-scale reactions under controlled conditions. The process includes:
Bulk Synthesis: Using large reactors to carry out the etherification and subsequent reactions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The double bond in the butenylamine chain can be reduced to form a saturated amine.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenoxy)-N-methylbut-2-en-1-amine.
Reduction: Formation of (E)-4-(4-methoxyphenoxy)-N-methylbutan-1-amine.
Substitution: Formation of various substituted amines depending on the electrophile used.
Scientific Research Applications
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenoxy)-N-methylbutan-1-amine: Lacks the double bond present in (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine.
4-(4-hydroxyphenoxy)-N-methylbut-2-en-1-amine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a double bond in the butenylamine chain. These features contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
